molecular formula C35H45ClN6O6S4 B12406525 Alk-IN-21

Alk-IN-21

Cat. No.: B12406525
M. Wt: 809.5 g/mol
InChI Key: HVCBKWMGVOJUCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alk-IN-21 is a potent inhibitor of anaplastic lymphoma kinase (ALK), specifically targeting mutations such as ALK G1202R. It exhibits remarkable enzymatic inhibitory potency with IC50 values of 4.59 nM, 2.07 nM, and 5.95 nM toward ALK wild type, ALK L1196M, and ALK G1202R, respectively . This compound is primarily used in research related to anaplastic large cell lymphoma and non-small cell lung cancer.

Preparation Methods

The synthesis of Alk-IN-21 involves the preparation of 2,4-diarylaminopyrimidine derivatives bearing a dithiocarbamate moiety. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve scaling up these reactions while maintaining stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Alk-IN-21 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its inhibitory potency.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, which can be used to create analogs with different properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Alk-IN-21 has a wide range of scientific research applications:

Mechanism of Action

Alk-IN-21 exerts its effects by inhibiting the activity of anaplastic lymphoma kinase. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in ALK-positive cancer cells . The molecular targets include ALK wild type and its mutants, such as ALK G1202R and ALK L1196M.

Comparison with Similar Compounds

Alk-IN-21 is compared with other ALK inhibitors such as crizotinib, alectinib, and lorlatinib. While crizotinib was the first approved ALK inhibitor, it often leads to resistance within a year of treatment due to mutations in the ALK gene . Alectinib and lorlatinib are next-generation inhibitors with greater potency and selectivity. this compound is unique in its ability to effectively inhibit the ALK G1202R mutation, which is resistant to many other inhibitors .

Similar compounds include:

This compound stands out due to its specific targeting of resistant ALK mutations, making it a valuable tool in cancer research and potential therapeutic applications.

Properties

Molecular Formula

C35H45ClN6O6S4

Molecular Weight

809.5 g/mol

IUPAC Name

[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-2-oxoethyl] 1,1-dioxo-1,4-thiazinane-4-carbodithioate

InChI

InChI=1S/C35H45ClN6O6S4/c1-22(2)48-30-19-26(25-10-12-41(13-11-25)32(43)21-50-35(49)42-14-16-51(44,45)17-15-42)24(5)18-29(30)39-34-37-20-27(36)33(40-34)38-28-8-6-7-9-31(28)52(46,47)23(3)4/h6-9,18-20,22-23,25H,10-17,21H2,1-5H3,(H2,37,38,39,40)

InChI Key

HVCBKWMGVOJUCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2CCN(CC2)C(=O)CSC(=S)N3CCS(=O)(=O)CC3)OC(C)C)NC4=NC=C(C(=N4)NC5=CC=CC=C5S(=O)(=O)C(C)C)Cl

Origin of Product

United States

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